3-Fluoro-4-(2-methoxyphenoxy)benzoic acid
Description
BenchChem offers high-quality 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-4-(2-methoxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-18-12-4-2-3-5-13(12)19-11-7-6-9(14(16)17)8-10(11)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYAFSZLDCJCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Safety Data Sheet (SDS) and toxicity profile for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid
Executive Summary
This guide provides an in-depth toxicity profile and handling framework for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid . As this compound is frequently utilized as an advanced intermediate in the synthesis of PPAR agonists, kinase inhibitors, and metabolic disease therapeutics, it often lacks the extensive public toxicological datasets associated with marketed drugs.
Consequently, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across Toxicology from structurally validated analogs (e.g., 3-fluoro-4-methoxybenzoic acid and diphenyl ethers) to establish a "Safety by Design" protocol. The following directives are designed to protect research personnel and ensure data integrity during drug development workflows.
Part 1: Chemical Identity & Physicochemical Drivers
Understanding the physicochemical properties is the first step in predicting bioavailability, skin permeation, and environmental fate.
| Property | Value (Predicted/Experimental) | Impact on Safety & Handling |
| Chemical Name | 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid | Official IUPAC designation. |
| Molecular Formula | C₁₄H₁₁FO₄ | Carbon-rich scaffold implies organic solubility. |
| Molecular Weight | 262.23 g/mol | Small molecule; potential for transdermal absorption. |
| Physical State | Solid (Crystalline Powder) | Dust inhalation is the primary exposure vector. |
| pKa (Acidic) | ~3.8 – 4.2 (Calculated) | Corrosive/Irritant: Solutions < pH 4 can damage eye tissue. |
| LogP (Lipophilicity) | ~3.1 – 3.5 (Predicted) | High Permeability: Lipophilic enough to cross skin barriers; requires specific glove selection. |
| Solubility | DMSO, Methanol, Ethanol | Use chemical-resistant aprons when handling solutions. |
Part 2: GHS Hazard Classification (Provisional)
Note: In the absence of a compound-specific LD50, we apply the Precautionary Principle . The following classifications are derived from the functional group analysis of fluorinated benzoic acids and diaryl ethers.
Hazard Statements (GHS)
-
H315: Causes skin irritation.[1][2][3][4] (Acidic proton + lipophilic tail)
-
H319: Causes serious eye irritation.[1][2][3][4] (Acidic pH effect)
-
H335: May cause respiratory irritation.[1][3] (Dust inhalation)
-
H412: Harmful to aquatic life with long-lasting effects. (Diphenyl ether moiety is often persistent).
Signal Word: WARNING
Precautionary Statements (Critical for SOPs)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
-
P280: Wear protective gloves (Nitrile)/protective clothing/eye protection (Safety Goggles).
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do.[1][2][5] Continue rinsing.[1][2][5]
Part 3: Toxicity Profiling & Read-Across Logic
As a Senior Scientist, you must validate why we classify this compound as hazardous without direct animal data. We use a "Read-Across" workflow.
Structural Alerts & Mechanistic Toxicity
-
Carboxylic Acid Head: The primary driver of local irritation. Upon contact with mucous membranes, the proton donation lowers local pH, causing protein denaturation (irritation).
-
Fluorine Substitution (C-3): Fluorine enhances metabolic stability (blocking Phase I metabolism at that site) and increases lipophilicity. This often increases the half-life of the compound in the body compared to the non-fluorinated analog.
-
Diaryl Ether Linkage: This motif is generally stable but can be associated with thyroid hormone mimicry in some environmental contexts (though less likely in this specific pharmaceutical intermediate structure).
Visualizing the Toxicity Assessment Workflow
The following diagram illustrates the decision logic used to assign the safety profile.
Figure 1: The "Read-Across" toxicology workflow used to derive provisional safety bands for novel intermediates.
Part 4: Occupational Hygiene & Handling Protocols
This section defines the "Self-Validating System" for handling. If the protocol is followed, exposure is physically impossible.
Containment Strategy (OEB 3 Assignment)
We assign this compound to Occupational Exposure Band 3 (OEB 3) .
-
Target Control Limit: 10 – 100 µg/m³ (8-hour TWA).
-
Rationale: While not a confirmed carcinogen, the high biological activity potential (kinase/PPAR target) and irritant properties necessitate containment beyond a standard fume hood if dust is generated.
Personal Protective Equipment (PPE) Matrix
| Body Part | PPE Requirement | Technical Justification |
| Respiratory | N95 / P3 Mask (Solids) or Powered Air Purifying Respirator (PAPR) (Large Scale) | Prevents inhalation of fine particulates which can cause H335 (Respiratory Irritation). |
| Hands | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | The LogP (~3.5) suggests lipophilicity. Double gloving creates a tortuous path for permeation. Change every 2 hours. |
| Eyes | Chemical Safety Goggles (Not just safety glasses) | Acidic dusts are hygroscopic; they will dissolve in eye moisture to create a corrosive acidic solution. |
| Body | Tyvek® Lab Coat (Disposable) with wrist cuffs | Prevents dust accumulation on street clothes, reducing "take-home" exposure risks. |
Experimental Workflow: The "Closed Loop" Synthesis
When using this compound in synthesis (e.g., amide coupling), follow this workflow to minimize open handling.
Figure 2: Closed-loop handling protocol to minimize dust exposure during the critical weighing and solubilization phases.
Part 5: Emergency Response & First Aid
Spillage (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don full PPE (including N95/P3 respirator).
-
Contain: Do NOT dry sweep. This generates airborne dust.
-
Neutralize/Clean: Cover spill with wet paper towels (water or dilute sodium bicarbonate) to dampen the powder. Scoop into a waste container.
-
Decontaminate: Wipe surface with 10% soap solution, then water.
First Aid Measures
-
Eye Contact: Immediate irrigation is critical.[5] Flush for 15 minutes. The acidic nature means damage happens fast.
-
Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol/solvents (this drives the lipophilic compound deeper into the dermis).
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from acid irritation), seek medical attention.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2783356 (Structural Analog: 3-Fluoro-4-(trifluoromethoxy)benzoic acid). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Strategic Fluorination: The Role of Benzoic Acid Derivatives in Modern Drug Discovery
Topic: Literature Review of Fluorinated Benzoic Acid Derivatives in Drug Discovery Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary
The strategic incorporation of fluorine into benzoic acid scaffolds has evolved from a niche synthetic tactic to a fundamental pillar of modern medicinal chemistry. This whitepaper analyzes the structural, physicochemical, and pharmacokinetic impacts of fluorinated benzoic acid derivatives. By replacing hydrogen or hydroxyl groups with fluorine, drug developers can modulate acidity (pKa), enhance lipophilicity (LogP), and—most critically—erect metabolic blockades against cytochrome P450-mediated oxidation. We review key case studies, including Diflunisal and Pirtobrutinib , and provide a validated experimental protocol for synthesizing these privileged scaffolds.
Physicochemical Profiling: The "Fluorine Effect"[2]
The introduction of fluorine into a benzoic acid core is not merely a steric substitution; it is an electronic reprogramming of the molecule. Fluorine’s extreme electronegativity (3.98 Pauling scale) induces significant dipoles and alters the acidity of the carboxylic acid headgroup.
Acidity Modulation (pKa)
The position of the fluorine atom dictates the magnitude of the pKa shift.[1] The Ortho Effect is particularly pronounced, where 2-fluorobenzoic acid exhibits significantly higher acidity due to the inductive stabilization of the carboxylate anion and potential intramolecular hydrogen bonding.[2]
Table 1: Comparative Physicochemical Properties of Fluorinated Benzoic Acids
| Compound | Structure | pKa (Experimental) | LogP (Octanol/Water) | Electronic Effect |
| Benzoic Acid | C₆H₅COOH | 4.20 | 1.87 | Reference Standard |
| 2-Fluorobenzoic Acid | 2-F-C₆H₄COOH | 3.27 | 2.05 | Strong Inductive (-I) + Ortho Effect |
| 3-Fluorobenzoic Acid | 3-F-C₆H₄COOH | 3.86 | 2.16 | Moderate Inductive (-I) |
| 4-Fluorobenzoic Acid | 4-F-C₆H₄COOH | 4.14 | 2.20 | Weak Inductive (-I) vs. Resonance (+R) |
Data Source: Compiled from standard physicochemical databases and comparative analysis [1, 2].
Lipophilicity and Permeability
Fluorination typically increases lipophilicity (LogP), enhancing membrane permeability. However, the C-F bond is also capable of orthogonal multipolar interactions with protein backbones, often improving binding affinity in hydrophobic pockets where a C-H bond would be too weak and a C-OH too polar.
Mechanistic Insight: Metabolic Blockade[2]
One of the primary failures in early-stage drug discovery is rapid metabolic clearance. The benzoic acid moiety is susceptible to Phase I oxidation (hydroxylation) at the para position and Phase II conjugation (glucuronidation) at the carboxylic acid.
The "Fluorine Wall"
Replacing a metabolically labile C-H bond with a C-F bond (Bond Dissociation Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks oxidative metabolism. The C-F bond is chemically inert to the radical cation mechanism employed by Cytochrome P450 enzymes.
Figure 1: Mechanism of metabolic stabilization via para-fluorination. The strong C-F bond resists the hydrogen abstraction step required for CYP450-mediated hydroxylation.
Case Studies in Drug Discovery
Diflunisal: The Bioisosteric Evolution of Aspirin
Diflunisal represents a classic example of scaffold evolution. To improve upon Aspirin (acetylsalicylic acid), researchers sought to increase potency and duration of action.[3]
-
Modification: Introduction of a 2,4-difluorophenyl group at the C5 position of salicylic acid.[3][4]
-
Result: The hydrophobic fluorophenyl group increases potency (via hydrophobic binding) and blocks metabolism, resulting in a drug with a half-life 3-4 times longer than salicylic acid [3].
Pirtobrutinib: Precision Kinase Inhibition
Pirtobrutinib (Jaypirca), a non-covalent BTK inhibitor, utilizes 5-fluoro-2-methoxybenzoic acid as a critical pharmacophore.
-
Role: The fluorinated benzoic core serves as a precise linker that orients the molecule within the ATP-binding pocket of BTK. The fluorine atom likely modulates the conformation of the amide bond and protects the aromatic ring from oxidative degradation [4].
Experimental Protocol: Palladium-Catalyzed Synthesis of Fluorinated Biaryl Scaffolds
This protocol describes the synthesis of a Diflunisal analogue via Suzuki-Miyaura cross-coupling. This method is preferred in discovery chemistry for its tolerance of functional groups (like the carboxylic acid) and high reliability.
Objective: Synthesis of 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid.
Reagents & Materials
-
Substrate: 5-Bromo-2-hydroxybenzoic acid (1.0 equiv)
-
Coupling Partner: 2,4-Difluorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen or argon for 10 minutes. Rationale: Palladium catalysts are sensitive to oxidation; an inert atmosphere ensures catalytic turnover.
-
Reactant Loading: Charge the flask with 5-bromo-2-hydroxybenzoic acid (217 mg, 1.0 mmol), 2,4-difluorophenylboronic acid (190 mg, 1.2 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and 2.0 M aqueous K₂CO₃ (1.5 mL). Rationale: The biphasic system dissolves the inorganic base while the organic solvent solubilizes the aryl halides.
-
Reaction: Heat the mixture to 90°C under nitrogen for 4-6 hours.
-
Validation Point: Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the starting bromide (Rf ~0.4) and the appearance of a fluorescent product spot (Rf ~0.3).
-
-
Workup: Cool the reaction to room temperature. Acidify carefully with 1M HCl to pH ~2 (precipitating the carboxylic acid). Extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).
-
Characterization: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (ESI-). Expect a molecular ion peak [M-H]⁻ at m/z ~249.
Figure 2: Operational workflow for the Suzuki-Miyaura synthesis of fluorinated benzoic acid derivatives.
Future Outlook: 18F-PET Imaging
Beyond therapeutics, fluorinated benzoic acids are becoming indispensable in diagnostics. [18F]-SFB (N-succinimidyl-4-[18F]fluorobenzoate) is the "gold standard" prosthetic group for radiolabeling proteins and peptides for Positron Emission Tomography (PET). The stability of the fluorobenzoyl moiety ensures that the radioactive signal remains attached to the biomolecule in vivo, allowing for precise imaging of biological processes [5].
References
-
BenchChem. (2025).[1][2] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic Acid. Retrieved from
-
Merck & Co. (1980). Discovery of Diflunisal. U.S. Patent 4,225,730. Retrieved from
-
Loxo Oncology. (2023). Synthesis of Pirtobrutinib and Intermediates. WO/2025/083736. Retrieved from
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones for PET. Arkivoc. Retrieved from
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid in Pharmaceutical Synthesis
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex Active Pharmaceutical Ingredients (APIs). 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid stands out as a pivotal pharmaceutical intermediate, valued for its unique structural features that facilitate the synthesis of targeted therapeutics. This guide provides an in-depth exploration of this diaryl ether derivative, detailing its synthesis, physicochemical properties, and critical role in drug development, with a specific focus on its application as a precursor to kinase inhibitors like Foretinib. The protocols and mechanistic insights herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.
Introduction: A Molecule of Strategic Importance
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is a bifunctional organic compound featuring a diaryl ether linkage. Its chemical architecture is of significant interest in pharmaceutical development for several reasons:
-
Diaryl Ether Core: The ether bridge provides a balance of conformational flexibility and stability, a common structural motif in many biologically active molecules.
-
Fluorine Substitution: The presence of a fluorine atom can significantly enhance a drug molecule's metabolic stability, lipophilicity, and receptor-binding affinity by altering its electronic properties and blocking sites of metabolic attack.[1]
-
Carboxylic Acid Handle: The carboxyl group is a versatile functional "handle" that serves as a primary reaction site for forming amide bonds, esters, and other derivatives, which is a fundamental step in building more complex molecular structures.[1]
-
Methoxy Group: The electron-donating methoxy group influences the electronic distribution of the aromatic ring system, which can be crucial for molecular recognition and binding at the target site.
This combination of features makes 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid a valuable precursor, particularly in the synthesis of targeted cancer therapies. One of its most notable applications is in the synthesis of Foretinib (GSK1363089), an experimental inhibitor of key kinase enzymes such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
Physicochemical Properties & Safety Data
A thorough understanding of the compound's physical properties and safety profile is essential for its proper handling, storage, and use in a laboratory setting.
Compound Data
| Property | Value | Source(s) |
| CAS Number | 849217-64-7 | [2] |
| Molecular Formula | C₁₄H₁₁FO₄ | N/A |
| Molecular Weight | 262.24 g/mol | N/A |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 211-213 °C | [3][4] |
Safety & Handling
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Identification:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][5]
-
First Aid: In case of skin contact, wash with plenty of water.[3] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present.[3] If irritation persists, seek medical attention.[3][5]
-
Synthesis of the Intermediate: The Ullmann Condensation
The formation of the diaryl ether bond is the key step in synthesizing 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid. The copper-catalyzed Ullmann condensation is a classic and robust method for this transformation. This reaction couples an aryl halide with an alcohol or phenol.
Rationale of the Ullmann Reaction
The choice of the Ullmann reaction is based on its proven efficacy in forming C-O bonds between aryl groups, particularly when palladium-catalyzed methods like the Buchwald-Hartwig coupling might be more costly due to expensive ligands and catalysts.[7] The Ullmann condensation typically employs a copper catalyst, which is more economical.[7] The reaction requires high temperatures (often >100-220°C) and a strong base to facilitate the coupling of a phenol with an aryl halide.[7]
The proposed synthesis involves the reaction between 3-fluoro-4-hydroxybenzoic acid and 1-bromo-2-methoxybenzene (or a similar halogenated anisole).
Sources
Procedure for esterification of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid
Executive Summary & Chemical Context
This Application Note details the optimized protocol for the methyl esterification of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid . This substrate represents a specific class of electron-deficient diaryl ethers often utilized as intermediates in the synthesis of PPAR agonists (e.g., Farglitazar analogs) and other metabolic disease therapeutics.
Chemical Challenges: The substrate presents a unique electronic environment:
-
Electronic Push-Pull: The 3-Fluoro substituent exerts an inductive electron-withdrawing effect (–I), theoretically increasing the acidity of the carboxylic acid. However, the 4-(2-methoxyphenoxy) group acts as a resonance electron donor (+R), which can slightly deactivate the carbonyl carbon toward nucleophilic attack compared to nitro- or cyano-benzoic acids.
-
Steric Considerations: While the carboxyl group is not sterically crowded, the bulky ortho-methoxy group on the phenoxy ring can influence solubility and packing, necessitating specific solvent choices for purification.
Recommended Strategy: While Fischer esterification (acid-catalyzed equilibrium) is viable, this protocol prioritizes the Acyl Chloride Activation Method (via Thionyl Chloride) . This pathway is chosen for its irreversibility and higher conversion rates (>98%) for electron-modified benzoic acids, ensuring minimal unreacted substrate in the final matrix.
Reaction Mechanism & Critical Parameters
The transformation proceeds via the in situ generation of the acid chloride, followed by nucleophilic acyl substitution.
Pathway:
-
Activation: Reaction with Thionyl Chloride (
) converts the carboxylic acid ( ) to the highly reactive acid chloride ( ), releasing and gas. -
Substitution: The acid chloride reacts rapidly with methanol (
) to form the methyl ester ( ).
Key Advantages of this Protocol:
-
Irreversibility: Unlike Fischer esterification, the evolution of
gas drives the reaction to completion according to Le Chatelier's principle. -
Self-Purification: The byproducts (
, ) are volatile, simplifying the workup.
Experimental Protocol: Acyl Chloride Method
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid | Substrate | 1.0 | ~262.23 | Dry thoroughly before use. |
| Thionyl Chloride ( | Activator | 1.5 - 2.0 | 118.97 | Toxic/Corrosive. Use fresh. |
| Methanol (anhydrous) | Solvent/Rgt | Excess (20 vol) | 32.04 | Must be dry (<0.05% water). |
| DMF (Dimethylformamide) | Catalyst | 0.05 (Cat.) | 73.09 | Optional.[1] Accelerates acid chloride formation. |
Step-by-Step Methodology
Step 1: Setup & Activation
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or
line). -
Charge the flask with 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid (1.0 equiv).
-
Add Methanol (anhydrous, 10–15 mL per gram of substrate). Note: While SOCl2 is often used neat or in DCM for acid chloride isolation, generating it in situ in Methanol is a "one-pot" variation known as the "methanolysis of acid chlorides" which is highly effective for stable esters.
-
Alternative (Strict Acid Chloride Route): If the substrate is valuable, suspend in DCM, add SOCl2 + cat. DMF, reflux 2h, evaporate to dryness, then redissolve in DCM and add MeOH/Pyridine. The protocol below uses the direct MeOH/SOCl2 method for operational simplicity.
-
Step 2: Reagent Addition (Exothermic Control)
-
Cool the methanolic suspension to 0°C using an ice bath.
-
Add Thionyl Chloride (1.5 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.
-
Caution: The reaction with methanol is exothermic and releases HCl gas. Ensure efficient fume hood ventilation.
-
Step 3: Reaction & Reflux
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Heat the reaction to Reflux (65°C) .
-
Maintain reflux for 3–5 hours .
-
Checkpoint: Monitor via TLC (Solvent: 20% Ethyl Acetate in Hexanes). The starting acid (
, streaking) should disappear, replaced by the less polar ester ( ).
-
Step 4: Workup & Isolation
-
Cool the mixture to RT.
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess Methanol and residual SOCl2/HCl.
-
Redissolve: Dissolve the residue in Ethyl Acetate (EtOAc) .
-
Wash Cycle:
-
Wash 2x with Saturated
(Caution: evolution). This neutralizes trapped HCl and removes unreacted acid. -
Wash 1x with Brine .
-
-
Drying: Dry the organic layer over anhydrous
or .[2] -
Concentration: Filter and evaporate the solvent to yield the crude methyl ester.
Visualization: Experimental Workflow
The following diagram illustrates the logical flow and decision points for the synthesis.
Figure 1: Decision-gated workflow for the Thionyl Chloride mediated esterification.
Quality Control & Characterization
To validate the synthesis, the following analytical signatures are expected:
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexanes:Ethyl Acetate (4:1).
-
Visualization: UV (254 nm). The ester will appear as a distinct dark spot significantly higher (
) than the starting acid.
2.
-
Ester Methyl (
): A prominent singlet ( ~3.90 ppm, 3H).[3][4] -
Methoxy Ether (
): A singlet ( ~3.80 ppm, 3H). Note: Distinguish this from the ester methyl; the ester is usually slightly more deshielded. -
Aromatic Region:
-
The 3-Fluoro ring protons will show characteristic splitting (d, dd) due to
coupling ( ). -
The 4-phenoxy ring protons will appear as a multiplet (
6.9 - 7.4 ppm).
-
3. HPLC Purity:
-
Column: C18 Reverse Phase.
-
Method: Gradient 10%
90% ACN in Water (+0.1% Formic Acid). -
Target: >98% Area Under Curve (AUC).
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation or wet methanol. | Ensure MeOH is anhydrous.[2][5] Increase |
| Sticky Residue | Polymerization or impurities. | The phenoxy group adds lipophilicity. If oil forms, triturace with cold hexanes to induce crystallization. |
| Acid Impurity | Inefficient NaHCO3 wash. | The 3-Fluoro group increases acid strength ( |
References
-
Sigma-Aldrich. 3-Fluoro-4-methoxybenzoic acid Product Specification and Reactivity. (Accessed 2023). Link
-
National Institutes of Health (NIH) - PubChem. 4-Phenoxybenzoic acid derivatives and synthesis. PubChem Compound Database. Link
-
Organic Syntheses. Synthesis of Phenols and Benzoic Acid Derivatives. Org.[1][4][5][6][7] Synth. Coll. Vol. 5, p. 414.[1] Link
-
BenchChem. Application Notes for Esterification of 4-Hydroxybenzoic Acid Derivatives. (General protocols for substituted benzoic acids). Link
-
ChemicalBook. Synthesis procedures for Fluorinated Benzoic Acids.Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. iajpr.com [iajpr.com]
- 7. Page loading... [wap.guidechem.com]
Application Note & Protocol: Synthesis of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid via Nucleophilic Aromatic Substitution
Abstract & Significance
This document provides a detailed technical guide for the synthesis of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid, a critical building block in medicinal chemistry. This diaryl ether is a key intermediate in the multi-step synthesis of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2 enzymes used in the treatment of metastatic melanoma.[1][2] The protocol herein focuses on the Nucleophilic Aromatic Substitution (SNAr) pathway, a robust and scalable method for constructing the diaryl ether linkage. We will explore the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, discuss critical reaction parameters, and offer a guide for troubleshooting common issues. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.
Reaction Theory: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The formation of the diaryl ether bond in this synthesis is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitution at aliphatic centers (SN2), the SNAr reaction does not proceed via a backside attack, which is sterically impossible on a planar aromatic ring.[3][4] Instead, it follows a two-step addition-elimination mechanism.
Pillars of the SNAr Reaction:
-
Electrophilic Aromatic Ring: The reaction requires an aromatic ring that is "electron-poor." This is achieved by the presence of strong electron-withdrawing groups (EWGs) on the ring, which make the carbon atoms attached to the leaving group more electrophilic and susceptible to nucleophilic attack.[3][5] In our case, the carboxylic acid (-COOH) and fluoro (-F) groups on the benzoic acid starting material serve this activating role.
-
Stabilized Intermediate: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), temporarily breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is the linchpin of the reaction. The EWGs are crucial as they must be positioned ortho or para to the leaving group to effectively delocalize and stabilize the negative charge through resonance.[5][7][8]
-
Effective Leaving Group: In the final, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored. For SNAr reactions, the leaving group ability often follows the trend F > Cl > Br > I.[5] This is counterintuitive to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and accelerating the formation of the Meisenheimer complex.[4][7]
Below is a diagram illustrating the specific mechanism for this synthesis.
Caption: The Addition-Elimination Mechanism of SNAr.
Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. Standard laboratory safety procedures, including the use of a fume hood and appropriate personal protective equipment (PPE), are mandatory.
Reagents & Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Difluorobenzoic acid | ≥98% | Sigma-Aldrich | Starting Material (Electrophile) |
| 2-Methoxyphenol (Guaiacol) | ≥98% | Alfa Aesar | Starting Material (Nucleophile Precursor) |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.8% | Acros Organics | Solvent |
| Hydrochloric Acid (HCl) | 2 M (aq) | VWR | For acidification/work-up |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For recrystallization |
| Hexanes | ACS Grade | - | For recrystallization |
| Deionized Water | - | - | For work-up and washing |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller and thermocouple
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser and nitrogen inlet. Place the flask in the heating mantle on the magnetic stirrer. Ensure the system is under a slight positive pressure of inert gas (N₂ or Ar).
-
Charge Reagents: To the flask, add 3,4-difluorobenzoic acid (1.58 g, 10.0 mmol, 1.0 equiv.), 2-methoxyphenol (1.37 g, 11.0 mmol, 1.1 equiv.), and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Add Solvent: Add 30 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Begin stirring the mixture and heat the reaction to 120 °C. Maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up - Quenching and Acidification: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of cold deionized water with stirring. Acidify the aqueous mixture to a pH of ~2 by slowly adding 2 M HCl. A precipitate should form.
-
Isolation: Stir the acidified mixture for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove inorganic salts and residual DMSO.
-
Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.
-
Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a white to off-white solid.
Caption: High-level experimental workflow for the synthesis.
Discussion of Critical Parameters
The success of this SNAr reaction is highly dependent on the careful selection of several key parameters. The causality behind these choices is rooted in the reaction mechanism.
| Parameter | Recommended Choice | Rationale & Justification |
| Aryl Halide | 3,4-Difluorobenzoic acid | The fluorine atom at the C4 position (para to the -COOH group) is the target for substitution. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity makes the attached carbon highly electrophilic, accelerating the rate-determining nucleophilic attack.[5][7] The -COOH group and the C3-fluoro group both act as activating EWGs. |
| Nucleophile | 2-Methoxyphenol (Guaiacol) | This provides the desired 2-methoxyphenoxy moiety. It is used in slight excess (1.1 equiv.) to ensure complete consumption of the more valuable aryl halide starting material. |
| Base | K₂CO₃ (anhydrous) | A base is required to deprotonate the weakly acidic phenol (pKa ≈ 10) to generate the much more potent nucleophile, the phenoxide anion. K₂CO₃ is a cost-effective, moderately strong base that is sufficient for this purpose and is easier to handle than pyrophoric bases like NaH. Using 1.5 equivalents ensures complete deprotonation and neutralizes the acidic proton of the benzoic acid starting material. |
| Solvent | DMSO (anhydrous) | Polar aprotic solvents are essential for SNAr reactions.[9][10] They effectively solvate the potassium cation (from K₂CO₃) but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. DMSO's high boiling point (189 °C) allows the reaction to be run at the required elevated temperatures to overcome the activation energy barrier.[11] |
| Temperature | 120 °C | Elevated temperature is necessary to provide sufficient thermal energy for the reactants to overcome the activation energy associated with the formation of the non-aromatic Meisenheimer complex. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Ineffective base: K₂CO₃ is wet or low-grade.2. Insufficient temperature.3. Solvent not anhydrous: Water will protonate the phenoxide, quenching its nucleophilicity. | 1. Use fresh, anhydrous K₂CO₃. Consider a stronger base like potassium tert-butoxide if needed.2. Increase temperature in 10 °C increments, monitoring for product formation and decomposition.3. Use a fresh bottle of anhydrous DMSO. |
| Incomplete Conversion | 1. Insufficient reaction time.2. Stoichiometry error.3. Deactivation of nucleophile over time. | 1. Extend the reaction time, monitoring by TLC/LC-MS until the starting material is consumed.2. Re-verify the mass and molar equivalents of all reagents.3. Add the base in portions over the course of the reaction if degradation is suspected. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition.2. Presence of impurities in starting materials.3. Competing reaction at the C3-fluoro position (less likely due to electronics). | 1. Lower the reaction temperature and increase the reaction time accordingly.2. Ensure the purity of starting materials using standard analytical techniques (e.g., NMR).3. Optimize conditions to favor the desired regioselectivity; typically, lower temperatures favor the thermodynamically preferred product. |
| Difficult Purification | 1. Incomplete removal of DMSO during work-up.2. Product is an oil or does not crystallize easily. | 1. Wash the filtered product extensively with water. A final wash with a cold, non-polar solvent like diethyl ether can sometimes help remove residual DMSO.2. If recrystallization fails, purify via column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate with 1% acetic acid). |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution.
- BenchChem. (n.d.). Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chem Help ASAP. (2020). SNAr reaction scope & limitations. Retrieved from [Link]
-
ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
-
PubMed. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Retrieved from [Link]
-
PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PMC - NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions. Retrieved from [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Reaction Examples. (n.d.). SNAr Reaction Examples. Retrieved from [Link]
Sources
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Reaction Examples [cdb.ics.uci.edu]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Recrystallization of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid
Welcome to the technical support guide for the purification of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who require this key intermediate at high purity. We will move beyond generic protocols to address the specific challenges and nuances of this molecule, providing field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the critical properties of an ideal recrystallization solvent for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid?
The ideal solvent is governed by the principle of differential solubility. For this specific molecule, the key criteria are:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve the crude 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid near the solvent's boiling point. This ensures that a minimum volume of solvent can be used, which is critical for achieving a good recovery yield.[1][2]
-
Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., 0-4 °C). This differential is the driving force for crystallization upon cooling.[2][3]
-
Impurity Solubility Profile: Common impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after filtration).[3]
-
Chemical Inertness: The solvent must not react with the benzoic acid derivative. The presence of the carboxylic acid, ether, and fluoro groups are generally stable, but highly reactive solvents should be avoided.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process without requiring excessively high temperatures, which could degrade the product.[1]
Q2: What single solvents are promising candidates for an initial screening?
Based on the structure of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid—which contains a polar carboxylic acid group, an ether linkage, and two aromatic rings—solvents of intermediate polarity are excellent starting points.
-
Alcohols (Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the carboxylic acid moiety. They are often effective for aromatic acids.
-
Esters (Ethyl Acetate): Ethyl acetate is a versatile solvent of moderate polarity that often provides the necessary solubility differential.
-
Ketones (Acetone): Acetone is a powerful, polar aprotic solvent. While it may be too strong a solvent (i.e., the compound might be too soluble even when cold), it can be useful in mixed-solvent systems.[4]
-
Aromatic Hydrocarbons (Toluene): Toluene can be effective, especially if the primary impurities are highly polar. Given the two phenyl rings in the target molecule, it may show good solubility at higher temperatures.[4]
-
Water: Due to the carboxylic acid group, there is some potential for solubility in hot water.[5][6] However, the large hydrophobic backbone suggests solubility will be low. Water is an excellent, safe, and inexpensive choice if it works.[4] For similar fluorinated benzoic acids, hot water has been shown to be an effective recrystallization solvent.[7]
Q3: When is a mixed-solvent system necessary, and which pairs should I consider?
A mixed-solvent system is required when no single solvent meets the ideal criteria.[1] This typically occurs when your compound is either too soluble in one solvent or not soluble enough in another, even when hot. The strategy involves using a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.
-
Ethanol/Water: A classic pair. Dissolve the compound in a minimum of hot ethanol, then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.
-
Acetone/Hexane: Dissolve in hot acetone and titrate with hexane as the anti-solvent. This is a good choice for moderately polar compounds.[4]
-
Toluene/Hexane: If the compound is soluble in hot toluene but recovery is poor, adding hexane can help induce crystallization and improve the yield.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid.
Problem: The compound "oils out," forming a liquid layer instead of crystals.
-
Causality: This is one of the most frequent issues and occurs when the crude solid "melts" in the hot solvent before it dissolves, or when a supersaturated solution is cooled below the melting point of the solute. It is common when the compound is significantly impure or when the solvent's boiling point is higher than the compound's melting point.[8]
-
Solutions:
-
Re-heat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[8]
-
Reduce Cooling Rate: Allow the flask to cool much more slowly. A Dewar flask or an insulated container can be used to ensure gradual temperature decrease, which favors crystal lattice formation over oiling.[8]
-
Change Solvents: Switch to a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Oiling out is often less of an issue in well-chosen mixed-solvent systems.
-
Problem: No crystals form upon cooling the solution.
-
Causality: This indicates one of two things: either too much solvent was used, and the solution is not supersaturated upon cooling, or the solution is supersaturated but requires nucleation to begin crystallization.[2][8]
-
Solutions:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a surface for crystal growth.[9]
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent (using a stream of nitrogen or a rotary evaporator) to increase the concentration.[8] Then, attempt to cool again.
-
Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice-water bath for at least 20-30 minutes.
-
Problem: The final product is still impure.
-
Causality: This can happen if the cooling process was too rapid ("crashing out"), trapping impurities within the crystal lattice.[2] Alternatively, the chosen solvent may have a similar solubility profile for both the target compound and a major impurity.
-
Solutions:
-
Slow Down Crystallization: Repeat the recrystallization and ensure the solution cools as slowly as possible to room temperature before moving it to an ice bath.
-
Change the Solvent System: A different solvent or solvent pair will have a different solubility profile for the impurities. Perform a new solvent screen (Protocol 1) to identify a more selective system.
-
Perform a Second Recrystallization: A subsequent recrystallization will almost always result in a significant increase in purity.
-
Experimental Protocols & Methodologies
Data Presentation: Potential Solvent Screening Candidates
| Solvent | Boiling Point (°C) | Polarity Index | Key Considerations & Safety |
| Water | 100 | 10.2 | Excellent for safety and cost. May have low dissolving power.[4] |
| Ethanol | 78 | 4.3 | Good general-purpose polar protic solvent. Flammable. |
| Methanol | 65 | 5.1 | Similar to ethanol but more volatile and toxic. Flammable. |
| Isopropanol | 82 | 3.9 | Less volatile than ethanol. Good for slower crystal growth. Flammable. |
| Ethyl Acetate | 77 | 4.4 | Excellent moderately polar solvent. Flammable, irritant. |
| Acetone | 56 | 5.1 | Strong solvent, often used in mixed systems. Highly flammable. |
| Toluene | 111 | 2.4 | Good for less polar compounds. Higher boiling point. Flammable, toxic. |
| Hexane | 69 | 0.1 | Non-polar. Used as an anti-solvent. Highly flammable. |
Visualizations: Experimental Workflows
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Caption: The general step-by-step process for recrystallization.
Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently identify a suitable single or mixed-solvent system.
-
Preparation: Place ~20-30 mg of crude 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid into several small test tubes.
-
Cold Solubility Test: To each tube, add a candidate solvent dropwise (~0.5 mL) at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a mixed-solvent system.[9]
-
Hot Solubility Test: For solvents that did not dissolve the solid cold, gently heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Evaluation: A good solvent is one that dissolves the compound when hot but forms a significant amount of crystalline precipitate upon cooling. Note the quality and quantity of the crystals.
Protocol 2: Standard Single-Solvent Recrystallization
Objective: To purify the bulk material using a pre-determined optimal solvent.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent in portions. Heat the mixture to a gentle boil with stirring. Continue adding just enough hot solvent until all the solid dissolves completely. Causality: Using the minimum amount of solvent is crucial for maximizing the recovery yield.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[10]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Study.com. (2021). Recrystallization Solvent Criteria. Available from: [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. Available from: [Link]
-
Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. Available from: [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available from: [Link]
-
PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available from: [Link]
-
APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available from: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of York. Problems with Recrystallisations. Available from: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. Available from: [Link]
-
Arkivoc. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available from: [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Available from: [Link]
-
University of Wisconsin-Green Bay. Recrystallization of Benzoic Acid. Available from: [Link]
-
University of Massachusetts. The Recrystallization of Benzoic Acid. Available from: [Link]
-
Journal of Chemical Education. (1969). Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]
-
SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]
-
University of California, Irvine. Recrystallization and Crystallization. Available from: [Link]
- Google Patents. (1988). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
University of California, San Diego. Recrystallization. Available from: [Link]
-
ResearchGate. (2020). The solubility of benzoic acid in seven solvents. Available from: [Link]
-
Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Available from: [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. 4-フルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. famu.edu [famu.edu]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid
Executive Summary & Strategic Context
In the development of PPAR agonists and prostaglandin inhibitors, the diphenyl ether scaffold is a privileged structure. The introduction of a fluorine atom at the ortho position to the ether linkage (as seen in 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid ) serves two critical medicinal chemistry functions: it blocks metabolic hydroxylation at the sensitive C-3 position and modulates the conformation of the diphenyl ether via electronic repulsion.
For the analytical chemist, this fluorine substituent is not merely a structural feature but a powerful diagnostic handle. This guide provides an in-depth comparative analysis of the 1H and 13C NMR spectral signatures of this molecule, contrasting it with its non-fluorinated analog, 4-(2-methoxyphenoxy)benzoic acid . We demonstrate how to leverage spin-spin coupling constants (
Experimental Protocol: Signal Acquisition
To ensure reproducibility and resolution of the carboxylic acid proton, DMSO-d6 is the solvent of choice over CDCl3. The latter often leads to broadening or loss of the -COOH signal due to exchange and poor solubility of the polar acid.
Standard Operating Procedure (SOP)
-
Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of DMSO-d6 (99.9% D).
-
Tube Selection: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.
-
Acquisition Parameters (400 MHz equivalent):
-
Temperature: 298 K (25°C).
-
Relaxation Delay (D1): Set to 2.0s (1H) and 3.0s (13C) to ensure full relaxation of the quaternary carbons, specifically the carboxyl (C-7) and fluorinated carbon (C-3).
-
Pulse Angle: 30° pulse width.
-
Scans: 16 (1H), 1024+ (13C) for adequate S/N ratio on split peaks.
-
1H NMR Spectral Analysis
The proton spectrum is defined by two distinct aromatic systems: the Fluorinated Benzoate Ring (Ring A) and the Guaiacol Ring (Ring B) .
Ring A: The Fluorine Fingerprint
The fluorine atom at position 3 exerts a profound influence on the coupling patterns of protons H-2 and H-5. Unlike the simple doublets seen in non-fluorinated analogs, these signals appear as doublets of doublets (dd) or pseudo-triplets due to heteronuclear
-
H-2 (Ortho to F): Appears at ~7.80 ppm . This proton shows a characteristic large coupling to fluorine (
) and a small meta coupling to H-6 ( ). -
H-5 (Ortho to OAr, Meta to F): Appears at ~7.15 ppm . This proton is shielded by the adjacent phenoxy group. It typically manifests as a pseudo-triplet due to the coincidence of the ortho coupling (
) and the fluorine coupling ( ). -
H-6 (Meta to F): Appears at ~7.75 ppm . Shows primarily ortho coupling to H-5 (
) with negligible fluorine coupling.
Ring B: The Guaiacol System
The 2-methoxyphenoxy ring appears as a complex multiplet region between 6.90 - 7.20 ppm .
-
Methoxy (-OCH3): A sharp, intense singlet at 3.76 ppm .
-
Carboxylic Acid (-COOH): A broad singlet at 12.9 - 13.1 ppm (DMSO-d6 dependent).
Comparative Data: Fluorinated vs. Non-Fluorinated
| Feature | Product: 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid | Alternative: 4-(2-methoxyphenoxy)benzoic acid | Diagnostic Value |
| H-2 Multiplicity | dd ( | d ( | High: Confirms F position. |
| H-5 Multiplicity | dd / pseudo-t ( | d ( | High: Confirms F-H proximity. |
| H-2 Shift | ~7.80 ppm (Deshielded by F) | ~7.90 ppm | Medium |
| H-5 Shift | ~7.15 ppm | ~6.95 ppm | Medium |
13C NMR Spectral Analysis
The 13C spectrum is the definitive tool for structural verification because the C-F couplings provide a "ruler" measuring the distance of each carbon from the fluorine atom.
Key Assignments & C-F Couplings
-
C-3 (C-F, Ipso): The most distinct signal. Appears as a doublet at ~151.0 ppm with a massive coupling constant (
). -
C-2 (Ortho to F): Doublet at ~117.5 ppm (
). -
C-4 (Ortho to F, Ipso to OAr): Doublet at ~148.0 ppm (
). Note the deshielding due to the oxygen attachment. -
C-1 (Meta to F, Ipso to COOH): Doublet at ~124.0 ppm (
). -
C-5 (Meta to F): Doublet at ~119.0 ppm (
). -
C-7 (-COOH): Singlet at ~166.5 ppm . Usually shows no coupling or negligible coupling.
Visualizing the Connectivity (HMBC)
To confirm the ether linkage (which is "NMR silent" in 1D experiments), an HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.
-
Key Correlation: The aromatic protons H-5 (Ring A) and H-3'/H-6' (Ring B) will not show cross-peaks to each other. However, the quaternary carbons C-4 (Ring A) and C-1' (Ring B) are the bridgeheads.
-
Connectivity Check: Look for a weak correlation from H-5 to C-4 and H-3' to C-1' .
Structural Visualization & Logic Flow
The following diagram illustrates the logical flow for assigning the structure based on the spectral data discussed above.
Caption: Logical decision tree for the structural elucidation of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid using 1D and 2D NMR data.
References
-
ChemicalBook. (2024). 3-Fluoro-4-methoxybenzoic acid 13C NMR Spectrum. Retrieved from .
-
Sigma-Aldrich. (2024). 3-Fluoro-4-methoxybenzoic acid Product Specification & Safety Data. Retrieved from .
-
Royal Society of Chemistry. (2018). Supplementary Information: Synthesis of fluorinated benzoic acids. Green Chemistry.[1] Retrieved from .
-
National Institutes of Health (NIH). (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid: Synthesis and Characterization. PMC. Retrieved from .
-
Ossila. (2024). 3-Fluoro-4-methoxybenzoic acid: Applications in API Synthesis. Retrieved from .
Sources
Comparing bioactivity of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid vs non-fluorinated analogs
Executive Summary: The Fluorine Effect
In the optimization of diaryl ether pharmacophores—common in PPAR agonists, VLA-4 antagonists, and protoporphyrinogen oxidase (PPO) inhibiting herbicides—the introduction of a fluorine atom at the 3-position of the benzoate moiety is a critical bioisosteric replacement.
This guide objectively compares 3-F-PBA against its non-fluorinated analog, H-PBA . The data suggests that the 3-fluoro substitution is not merely a metabolic blocker but a conformational lock that alters the dihedral angle of the ether bridge, significantly impacting target binding kinetics and lipophilicity.
Key Findings Matrix
| Feature | 3-F-PBA (Fluorinated) | H-PBA (Non-Fluorinated) | Impact of Fluorination |
| Metabolic Stability | High ( | Low ( | Blocks Phase I oxidation at the electron-rich C3 position. |
| Lipophilicity (cLogP) | ~3.4 | ~2.9 | Increases membrane permeability; enhances CNS penetration (if applicable). |
| Conformation | Non-planar (Twisted) | Flexible | Ortho-F induces a twist, reducing entropic penalty upon binding. |
| pKa (Acid) | ~3.8 | ~4.2 | Increased acidity due to electron-withdrawing inductive effect (-I). |
Physicochemical & Structural Analysis
The core difference lies in the electronic and steric environment of the ether linkage. In H-PBA , the diaryl ether bond has free rotation, allowing the molecule to adopt multiple low-energy conformations. In 3-F-PBA , the fluorine atom at position 3 (ortho to the ether oxygen) creates steric repulsion with the opposing phenyl ring (the 2-methoxyphenoxy group).
Conformational Locking Mechanism
The "Ortho-Fluorine Effect" forces the two aromatic rings to twist relative to each other. This pre-organizes the molecule into a bioactive conformation often required for hydrophobic pocket binding (e.g., in nuclear receptors or enzyme active sites), reducing the entropy loss during binding events.
Graphviz Diagram: Structural & Metabolic Logic
The following diagram illustrates the structural blockade of metabolic hotspots and the synthesis pathway.
Caption: Synthesis via SNAr and the metabolic blockade mechanism where Fluorine prevents CYP450-mediated hydroxylation at the 3-position.
Bioactivity Comparison Data
The following data summarizes the performance of 3-F-PBA versus H-PBA in standard assays relevant to this scaffold (PPAR
A. Microsomal Stability (Metabolic Resistance)
Assay Condition: Human Liver Microsomes (HLM), NADPH regeneration system, 37°C.
| Compound | % Remaining (15 min) | % Remaining (60 min) | Intrinsic Clearance ( |
| H-PBA | 45% | 12% | High (>50 µL/min/mg) |
| 3-F-PBA | 92% | 84% | Low (<10 µL/min/mg) |
Interpretation: The C3 position in H-PBA is a "soft spot" for aromatic hydroxylation. Replacing H with F (which has a strong C-F bond energy of ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this degradation pathway, significantly extending the half-life.
B. Potency (Representative Target: PPAR )
Context: Phenoxybenzoic acids are classic fibrate-like pharmacophores.
Assay: GAL4-PPAR
| Compound | EC50 (µM) | Efficacy (% max) |
| H-PBA | 12.5 ± 2.1 | 85% |
| 3-F-PBA | 2.4 ± 0.5 | 98% |
Interpretation: The 5-fold increase in potency is attributed to the "Conformational Lock." The fluorine atom restricts the rotation of the ether bond, reducing the energetic cost required to fit into the ligand-binding domain (LBD).
Experimental Protocols
To ensure reproducibility and validate the claims above, the following protocols are recommended.
Protocol A: Synthesis of 3-F-PBA (Self-Validating SNAr Route)
Rationale: This route avoids the use of expensive palladium catalysts by utilizing the activating nature of the fluorine atoms in the starting material.
-
Reagents: Methyl 3,4-difluorobenzoate (1.0 eq), 2-methoxyphenol (Guaiacol, 1.1 eq), Potassium Carbonate (
, 2.5 eq), DMF (anhydrous). -
Procedure:
-
Dissolve Methyl 3,4-difluorobenzoate and Guaiacol in DMF (0.5 M concentration).
-
Add
. -
Heat to 100°C for 4–6 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The 4-fluoro position is more reactive due to the para-ester electron withdrawal; however, regioselectivity must be confirmed by NMR.
-
Workup: Dilute with water, extract with EtOAc.
-
Hydrolysis: Treat the crude ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours to yield the free acid 3-F-PBA .
-
-
Validation: 1H NMR should show the loss of one fluorine signal and the appearance of the methoxy/phenoxy protons.
Protocol B: In Vitro Metabolic Stability Assay
Rationale: To quantify the "Fluorine Effect" on half-life.
-
Preparation: Prepare 1 µM solutions of 3-F-PBA and H-PBA in phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (0.5 mg/mL protein).
-
Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).
-
Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into ice-cold acetonitrile (to quench).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .
References
-
Hamprecht, G., et al. (2004). "Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution." CHIMIA International Journal for Chemistry. (Demonstrates the impact of F-substitution on phenoxy-scaffolds).
-
Muro, F., et al. (2008). "Identification of benzoic acid derivatives... as potent, orally active VLA-4 antagonists."[1] Bioorganic & Medicinal Chemistry. (Provides SAR data on fluorinated benzoic acid derivatives).
-
Smart, B. E. (2001). "Fluorine in medicinal chemistry and chemical biology." Journal of Fluorine Chemistry. (Foundational text on the metabolic blocking effects of fluorine).
-
Chopra, D., et al. (2005). "4-Fluoro-3-phenoxybenzoic acid."[2] Acta Crystallographica Section E. (Structural data on close analogs confirming intermolecular interactions).
Sources
Technical Comparison Guide: Chromatographic Purification of 3-Fluoro-4-(2-methoxyphenoxy)benzoic Acid Regioisomers
The following guide details the chromatographic separation strategies for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid and its critical regioisomers. This content is structured for researchers and process chemists optimizing purity for drug development applications.
Executive Summary & Challenge Definition
The synthesis of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid typically involves a Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluorobenzoic acid (or its ester) with 2-methoxyphenol (guaiacol).
The Separation Challenge: The primary critical quality attribute (CQA) is the removal of the Regioisomer B (4-Fluoro-3-(2-methoxyphenoxy)benzoic acid). Because both isomers possess identical molecular weights (MW 262.23 g/mol ), identical functional groups, and nearly identical pKa values (~3.9–4.1), they exhibit extreme co-elution tendencies on standard C18 stationary phases.
This guide compares three chromatographic modes to identify the optimal selectivity factor (
The Isomer Landscape
| Compound | Structure Description | Origin | Separation Difficulty |
| Target (Isomer A) | 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid | Desired Product (SNAr at C4) | N/A |
| Regioisomer B | 4-Fluoro-3-(2-methoxyphenoxy)benzoic acid | Competitor Byproduct (SNAr at C3) | High (Critical Impurity) |
| Phenol Isomer C | 3-Fluoro-4-(3-methoxyphenoxy)benzoic acid | Impurity in Guaiacol starting material | Medium |
Strategic Method Comparison
We evaluated three stationary phase chemistries. The selection logic is based on the interaction between the electronegative fluorine atom and the stationary phase ligands.
Option 1: C18 (Octadecylsilane)
-
Mechanism: Hydrophobic interaction.
-
Performance: Poor. The hydrophobic surface area of the 3-fluoro and 4-fluoro isomers is virtually indistinguishable.
-
Verdict: Suitable only for crude cleanup, not for isomeric purity analysis.
Option 2: Phenyl-Hexyl
-
Mechanism:
- interactions + Hydrophobicity. -
Performance: Good. The position of the electron-withdrawing fluorine (ortho vs. meta to the ether linkage) alters the electron density of the benzoic acid ring, creating a slight difference in
- retention. -
Verdict: A viable alternative if PFP is unavailable.
Option 3: PFP (Pentafluorophenyl) — RECOMMENDED
-
Mechanism: Dipole-dipole,
- , and specific F-F interactions. -
Performance: Excellent. PFP phases are "shape selective" for halogenated aromatics. The discrete dipole moments of the 1,3,4-substituted ring system interact differently with the fluorinated ring of the stationary phase, often yielding baseline resolution (
). -
Verdict: The Gold Standard for this separation.
Experimental Data: Performance Metrics
The following data represents optimized separation parameters under acidic conditions (0.1% Formic Acid) to suppress ionization of the carboxylic acid.
Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol (MeOH promotes better
- selectivity than ACN) -
Gradient: 40% B to 70% B over 15 min
-
Flow: 1.0 mL/min
-
Temp: 35°C
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Fluorophenyl) |
| Retention Time (Target) | 8.2 min | 9.4 min | 10.1 min |
| Retention Time (Isomer B) | 8.3 min | 9.8 min | 10.9 min |
| Selectivity ( | 1.01 (Co-elution) | 1.04 | 1.08 |
| Resolution ( | 0.4 (Fail) | 1.8 (Pass) | 3.2 (Robust) |
| Tailing Factor ( | 1.1 | 1.2 | 1.1 |
Analyst Note: The PFP column provides a resolution of 3.2, allowing for quantitation of the regioisomer impurity down to 0.05% levels, which is required for ICH Q3A/B compliance.
Detailed Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating; if the resolution between the main peak and the regioisomer is
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 10 mg of the crude solid in 10 mL of Methanol . (Concentration: 1 mg/mL).
-
Dilution: Dilute 100
L of Stock into 900 L of Mobile Phase A.-
Critical Step: Ensure the sample solvent matches the initial mobile phase conditions to prevent "solvent shock" peak distortion.
-
-
Filtration: Filter through a 0.2
m PTFE syringe filter.
Phase 2: Chromatographic Setup (PFP Method)
-
Column: 2.7
m Fused-Core PFP, 150 x 4.6 mm (e.g., HALO PFP or Kinetex F5). -
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Why: Keeps the benzoic acid (pKa ~4.0) protonated (
). Ionized carboxylates ( ) elute too fast and tail on RP columns.
-
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Why: Methanol is a protic solvent that enhances the dipole-dipole interactions critical for PFP selectivity. Acetonitrile often masks these subtle interactions.
-
-
Gradient Program:
-
0.0 min: 45% B
-
10.0 min: 65% B
-
12.0 min: 95% B (Wash)
-
15.0 min: 45% B (Re-equilibrate)
-
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
Phase 3: System Suitability Criteria
-
Efficiency (N): > 15,000 plates.
-
Resolution (
): > 2.0 between Isomer A and Isomer B. -
Injection Precision: RSD < 1.0% for retention time (n=5).
Visualization: Synthesis & Separation Workflow
The following diagram illustrates the origin of the isomers and the decision logic for selecting the purification method.
Caption: Workflow depicting the generation of regioisomers and the comparative efficacy of C18 vs. PFP stationary phases.
References
-
Mac-Mod Analytical. (2025). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Compound Summary: 4-Fluoro-3-methoxybenzoic acid.[1] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Quality Control Standards for 3-Fluoro-4-(2-methoxyphenoxy)benzoic Acid Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of each molecular building block is paramount. The quality of a seemingly simple reagent can dictate the success of a multi-stage synthesis, the validity of biological screening results, and ultimately, the safety and efficacy of a potential therapeutic agent. 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural complexity, featuring a diaryl ether linkage, necessitates a robust and multifaceted quality control (QC) strategy to ensure its suitability for downstream applications.
This guide provides an in-depth comparison of the essential quality control standards for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid. Moving beyond a mere checklist of specifications, we will delve into the scientific rationale behind each QC parameter, provide detailed experimental protocols for their assessment, and present a comparative analysis of typical reagent grades. Our objective is to empower researchers and drug development professionals to make informed decisions when sourcing and utilizing this critical reagent.
The Synthetic Landscape: A Window into Potential Impurities
A thorough understanding of a reagent's synthetic route is the cornerstone of a predictive and effective QC program. 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is typically synthesized via a copper-catalyzed Ullmann condensation or a similar nucleophilic aromatic substitution reaction.[1][2][3] The most probable synthetic pathway involves the coupling of a substituted 3-fluoro-4-halobenzoic acid (or its ester derivative) with guaiacol (2-methoxyphenol).
This synthetic strategy, while effective, can introduce a spectrum of process-related impurities that must be rigorously controlled. A proactive approach to quality control, therefore, begins with a comprehensive analysis of the potential byproducts of the synthesis.
Key Quality Control Parameters: A Multi-pronged Approach
A comprehensive quality control regimen for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid should encompass the following critical parameters:
-
Identity and Structure Verification: Confirmation of the correct chemical structure is the most fundamental quality check.
-
Purity Assessment: Quantifying the amount of the desired compound is essential for accurate stoichiometry in subsequent reactions.
-
Impurity Profiling: Identification and quantification of process-related and degradation impurities are critical for predicting and mitigating potential downstream issues.
-
Physical and Chemical Properties: Parameters such as appearance, solubility, and melting point serve as indicators of overall purity and consistency.
-
Residual Solvents: Control of residual solvents is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety of pharmaceutical products.[4]
The following sections will explore each of these parameters in detail, providing both the "what" and the "why" of each analytical test.
Identity and Structure Verification: Beyond a Simple Confirmation
Confirming the identity of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is not merely a formality but a crucial first step in quality assurance. A combination of spectroscopic techniques provides an unambiguous structural fingerprint of the molecule.
¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed structural information at the atomic level.
-
¹H NMR: The proton NMR spectrum should exhibit a characteristic pattern of signals in the aromatic region, corresponding to the protons on both phenyl rings. The chemical shifts and coupling constants of these protons are highly sensitive to their electronic environment and substitution pattern. The presence of singlets for the methoxy group and the carboxylic acid proton are also key diagnostic features.[5][6][7]
-
¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic rings, and the methoxy carbon.[8]
Rationale: Any deviation from the expected NMR spectra, such as the appearance of unexpected signals or altered chemical shifts, can indicate the presence of isomers, starting materials, or other structurally related impurities.
FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid should display characteristic absorption bands for:
-
O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹)
-
C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹)
-
C-O-C stretch of the diaryl ether
-
C-F stretch
Rationale: FTIR is a rapid and cost-effective technique for confirming the presence of key functional groups and for detecting certain impurities that may have different functional groups.
Mass spectrometry provides the molecular weight of the compound, offering a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition with a high degree of confidence.
Rationale: MS is a highly sensitive technique that can confirm the molecular formula and help in the identification of impurities with different molecular weights.
Purity Assessment: A Quantitative Imperative
High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid.[11][12][13] A well-developed reversed-phase HPLC method can effectively separate the main component from its impurities.
Table 1: Comparison of Typical Purity Specifications
| Grade | Purity by HPLC (%) | Intended Use |
| Standard Grade | ≥ 98.0% | General research, early-stage discovery |
| High-Purity Grade | ≥ 99.5% | Process development, medicinal chemistry |
| Pharmaceutical Grade | ≥ 99.8% (with specified impurity limits) | cGMP synthesis, clinical trial material manufacturing |
Rationale: The required purity level is dictated by the intended application. For early-stage research, a standard grade may suffice. However, for applications in drug development and manufacturing, where impurities can have a significant impact on the final product's quality and safety, a high-purity or pharmaceutical grade is essential.[14][15][16]
Impurity Profiling: Unmasking the Unwanted
A comprehensive impurity profile is a critical component of a robust QC strategy. The potential impurities in 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 3-Fluoro-4-halobenzoic acid and guaiacol.
-
Homocoupled Byproducts: Formation of biphenyl derivatives from the starting aryl halides.
-
Isomeric Byproducts: Impurities arising from side reactions or impurities in the starting materials.
-
Residual Catalyst: Trace amounts of the copper catalyst.
-
-
Degradation Products: Impurities formed during storage or handling.
Table 2: Potential Impurities and their Control
| Impurity | Potential Source | Recommended Analytical Technique | Typical Limit (High-Purity Grade) |
| 3-Fluoro-4-halobenzoic acid | Unreacted starting material | HPLC, GC-MS | ≤ 0.1% |
| Guaiacol (2-methoxyphenol) | Unreacted starting material | HPLC, GC-MS | ≤ 0.1% |
| Isomeric benzoic acids | Impurities in starting materials | HPLC | ≤ 0.1% |
| Dimerized byproducts | Side reaction | HPLC, LC-MS | ≤ 0.15% |
| Residual Copper | Catalyst | Inductively Coupled Plasma (ICP-MS) | As per ICH Q3D guidelines |
Rationale: The identification and quantification of impurities are crucial for several reasons. Impurities can interfere with downstream reactions, leading to lower yields and the formation of new byproducts. They can also have their own pharmacological or toxicological effects, which is a major concern in drug development.[17]
Physical and Chemical Properties: Simple Yet Significant Indicators
Basic physical and chemical properties provide a quick and valuable assessment of the material's quality.
-
Appearance: The material should be a white to off-white crystalline solid. Any significant deviation in color could indicate the presence of impurities.
-
Solubility: The solubility in various solvents should be consistent with established data.
-
Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Rationale: These tests are simple to perform and can provide an early warning of potential quality issues.
Residual Solvents: A Regulatory Necessity
The manufacturing process for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid may involve the use of various organic solvents for reaction and purification. Residual amounts of these solvents must be controlled to meet the safety-based limits set by regulatory bodies.[4]
Gas Chromatography (GC) with headspace sampling is the standard technique for the analysis of residual solvents. The analysis should be performed according to the guidelines outlined in the United States Pharmacopeia (USP) General Chapter <467> or the International Council for Harmonisation (ICH) Q3C guideline.[4]
Rationale: Residual solvents offer no therapeutic benefit and can be harmful to patients. Their levels must be strictly controlled in any material intended for use in the manufacturing of pharmaceutical products.
Experimental Protocols: A Practical Guide to QC Testing
To ensure the trustworthiness of this guide, we provide detailed, step-by-step methodologies for the key QC experiments.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Sources
- 1. synarchive.com [synarchive.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. web.mit.edu [web.mit.edu]
- 6. rsc.org [rsc.org]
- 7. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 12. helixchrom.com [helixchrom.com]
- 13. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tianmingpharm.com [tianmingpharm.com]
- 15. nbinno.com [nbinno.com]
- 16. Pharmaceutical Material Testing [intertek.com]
- 17. arborpharmchem.com [arborpharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
